Boc-P-Carboxy-Phe(Otbu)-OH DCHA
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Description
Boc-P-Carboxy-Phe(Otbu)-OH DCHA (BPCPO) is an amino acid derivative that has been used in a variety of scientific applications. BPCPO is a versatile and powerful reagent with a variety of potential applications in synthetic chemistry, biochemistry, and molecular biology. It is an important tool for the study of protein-ligand interactions and the development of novel therapeutics.
Scientific Research Applications
Synthesis and Peptide Assembly
Boc-protected amino acids, including Boc-P-Carboxy-Phe(Otbu)-OH DCHA, play a crucial role in peptide synthesis. For instance, Wenger (1983) described the synthesis of Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers using different strategic approaches and carboxyl activation methods, highlighting the importance of Boc-protected amino acids in peptide assembly (Wenger, 1983).
Isotope Labeling of Amino Acids
The paper by Seyfried, Lauber, and Luedtke (2010) discusses an efficient method for the selective isotopic labeling of carboxylic acids, fully compatible with various protecting groups including Boc. This technique is significant in labeling functionalized amino acids with stable oxygen isotopes (Seyfried et al., 2010).
Controlled Aggregation Properties in Amino Acids
Gour et al. (2021) explored the self-assembled structures formed by Fmoc-protected single amino acids, including those with Boc protection. They examined how these structures can be utilized in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).
Peptide Libraries and Receptor Binding
Davies et al. (1998) reported the screening of a peptide library including tripeptides with Boc protection. They identified specific binding interactions with a tweezer receptor, demonstrating the application of Boc-protected peptides in receptor binding studies (Davies et al., 1998).
Preparation and Deblocking Conditions
Kemp et al. (1988, 2009) detailed the practical preparation and deblocking conditions for N-α-protected amino acid derivatives, including Bpoc-Asp(OtBu)-OH. These findings are crucial for efficient peptide synthesis (Kemp et al., 1988) (Kemp et al., 2009).
Solid-Phase Synthesis Techniques
Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides, highlighting the importance of Boc-protected amino acids like Asp(OtBu) in this advanced synthesis technique (Yamada et al., 2012).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSODNJBBMPEG-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-P-Carboxy-Phe(Otbu)-OH DCHA |
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